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Compound of Interest

Compound Name: 4-Neopentyloxazolidin-2-one

Cat. No.: B15309856

Disclaimer: Direct experimental data for 4-Neopentyloxazolidin-2-one is not readily available
in the public domain. The following technical guide has been compiled based on the well-
established properties of analogous 4-substituted oxazolidin-2-ones. The information presented
herein is intended for research and development purposes and should be used as a predictive
guide. All properties should be confirmed through empirical investigation.

Introduction

Oxazolidin-2-ones are a class of five-membered heterocyclic organic compounds containing
both nitrogen and oxygen. They have garnered significant attention in the fields of organic
synthesis and medicinal chemistry. Particularly, chiral 4-substituted oxazolidin-2-ones, often
derived from amino acids, serve as valuable chiral auxiliaries in asymmetric synthesis, enabling
the stereoselective formation of carbon-carbon bonds.[1] Furthermore, the oxazolidin-2-one
scaffold is a key pharmacophore in a class of antibiotics that are effective against multidrug-
resistant Gram-positive bacteria.[2] This guide provides an in-depth overview of the predicted
chemical, physical, and biological properties of 4-Neopentyloxazolidin-2-one, based on the
known characteristics of its structural analogs.

Predicted Physicochemical and Spectroscopic
Properties

The properties of 4-Neopentyloxazolidin-2-one are anticipated based on the known data for
other 4-alkyl-substituted oxazolidin-2-ones. The neopentyl group, being a bulky and
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hydrophobic moiety, is expected to influence the compound's solubility and thermal properties.

Table 1: Predicted Physicochemical Properties of 4-Neopentyloxazolidin-2-one

Property Predicted Value/Characteristic
Molecular Formula C8H15N0O2
Molecular Weight 157.21 g/mol
Appearance Likely a white to off-white crystalline solid
Expected to be soluble in a range of organic
B solvents such as dichloromethane, ethyl
Solubility o T
acetate, and acetone. Limited solubility in water
is anticipated.
) ) Estimated to be in the range of 70-100 °C, by
Melting Point o o
analogy to similar 4-alkyl-oxazolidin-2-ones.
- _ Expected to be above 200 °C at atmospheric
Boiling Point

pressure, with potential for decomposition.

Table 2: Predicted Spectroscopic Data for 4-Neopentyloxazolidin-2-one
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S Predicted Chemical Shifts (d) / Frequencies
ectrosco
E 2/ (cm~1) / Fragments (m/z)

- NH: 5.0-6.5 ppm (broad singlet) - CH (C4): 3.8-
4.2 ppm (multiplet) - CHz (C5): 4.0-4.5 ppm

1H NMR (CDClIs) (multiplet) - CHz (neopentyl): 0.9-1.2 ppm
(doublet) - C(CHs)s (neopentyl): 0.8-1.0 ppm
(singlet)

- C=0 (C2): 158-162 ppm - CH (C4): 55-65 ppm
- CHz (C5): 65-75 ppm - CH2 (neopentyl): 45-55
ppm - C(CHs)s (neopentyl): 30-35 ppm -
C(CHs)s (neopentyl): 25-30 ppm

13C NMR (CDCls)

- [M]*: m/z 157 - [M - CaHo]*: m/z 100 (loss of t-
Mass Spec. (El) butyl group) - [M - CH2C(CH3s)3]*: m/z 86 (loss

of neopentyl group)

- N-H stretch: 3200-3400 cm~1 (broad) - C-H
stretch: 2850-3000 cm~? - C=0 stretch
(urethane): 1720-1760 cm~1 - C-O stretch:
1200-1300 cm~1

Infrared (IR)

Synthesis and Experimental Protocols

The synthesis of 4-neopentyloxazolidin-2-one would likely follow established procedures for
the preparation of other 4-substituted oxazolidin-2-ones, starting from the corresponding amino
alcohol, (S)-2-amino-4,4-dimethyl-1-pentanol.

A common method for the synthesis of 4-substituted oxazolidin-2-ones involves the cyclization
of a B-amino alcohol with a carbonylating agent such as diethyl carbonate or phosgene
derivatives.[3]
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Caption: General synthetic pathway for 4-Neopentyloxazolidin-2-one.

The following is a generalized experimental protocol for the synthesis of a 4-alkyl-oxazolidin-2-
one, adapted from a known procedure for a similar compound.[4]

o Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic
stirrer, add (S)-2-amino-4,4-dimethyl-1-pentanol (1 equivalent), diethyl carbonate (1.1
equivalents), and a catalytic amount of a base such as potassium carbonate (0.1
equivalents).

» Reaction: Heat the reaction mixture to a gentle reflux (typically 120-140 °C) with continuous
stirring. The progress of the reaction can be monitored by the distillation of ethanol.

e Workup: Once the reaction is complete (as indicated by the cessation of ethanol distillation
or by TLC analysis), cool the mixture to room temperature. Dilute the reaction mixture with a
suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

 Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate
under reduced pressure. The crude product can be purified by column chromatography on
silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization from a suitable
solvent system.

A general procedure for preparing a sample for NMR analysis is as follows:[1]
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e Sample Preparation: Dissolve approximately 5-10 mg of the purified 4-
Neopentyloxazolidin-2-one in about 0.6 mL of a deuterated solvent (e.g., CDCIs or DMSO-
ds) in an NMR tube.

 Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane
(TMS), if required for chemical shift referencing.

o Data Acquisition: Acquire *H and 13C NMR spectra on a suitable NMR spectrometer (e.g.,
400 MHz or higher). Standard acquisition parameters are typically sufficient. For *H NMR, a
spectral width of 0-12 ppm is appropriate. For 13C NMR, a spectral width of 0-220 ppm is
generally used.

Predicted Biological Activity

The biological activity of 4-Neopentyloxazolidin-2-one is likely to be influenced by the
neopentyl substituent at the 4-position. While many clinically used oxazolidinone antibiotics are
substituted at the N3 and C5 positions, the C4 substituent can also modulate activity.[2]

Oxazolidinones typically exert their antibacterial effect by inhibiting the initiation of protein
synthesis in bacteria.[2] They bind to the 50S ribosomal subunit, preventing the formation of the
initiation complex. It is plausible that 4-Neopentyloxazolidin-2-one could exhibit some level of
antibacterial activity, although its potency would need to be determined experimentally.
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Caption: Predicted mechanism of antibacterial action.

Derivatives of oxazolidin-2-one have been investigated for a range of other biological activities,
including anticancer, anti-inflammatory, and antiviral properties.[5][6] The specific activity of 4-
Neopentyloxazolidin-2-one would depend on its interaction with various biological targets,
which would require extensive screening.

Experimental Workflow

The following diagram outlines a typical workflow for the synthesis and characterization of a
novel oxazolidin-2-one derivative like 4-Neopentyloxazolidin-2-one.
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Caption: General experimental workflow.

Conclusion

While specific data on 4-Neopentyloxazolidin-2-one is not currently available, a
comprehensive profile of its expected properties can be inferred from the extensive literature
on analogous 4-substituted oxazolidin-2-ones. It is predicted to be a crystalline solid, soluble in
common organic solvents, with characteristic spectroscopic signatures. Its synthesis is
expected to be achievable through established methods from the corresponding amino alcohol.
Biologically, it may possess antibacterial properties, in line with the known activity of the
oxazolidin-2-one class of compounds. The information provided in this guide serves as a
valuable starting point for researchers and drug development professionals interested in the
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synthesis and evaluation of this novel compound. Empirical validation of these predicted
properties is essential for any future applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. 1H Nuclear Magnetic Resonance Study of Oxazolidinone Binding to Bacterial Ribosomes
- PMC [pmc.ncbi.nlm.nih.gov]

2. mdpi.com [mdpi.com]
3. mdpi.com [mdpi.com]
e 4. Organic Syntheses Procedure [orgsyn.org]
5. scialert.net [scialert.net]
6. erurj.journals.ekb.eg [erurj.journals.ekb.eg]

 To cite this document: BenchChem. [A Technical Guide to the Anticipated Properties of 4-
Neopentyloxazolidin-2-one]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15309856#what-are-the-properties-of-4-
neopentyloxazolidin-2-one]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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